molecular formula C26H22O10 B008494 Fluorescein mono-beta-d-galactopyranoside CAS No. 102286-67-9

Fluorescein mono-beta-d-galactopyranoside

Cat. No.: B008494
CAS No.: 102286-67-9
M. Wt: 494.4 g/mol
InChI Key: NIPYQLPZPLBOLF-GBLLEDPASA-N
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Description

Fluorescein mono-beta-d-galactopyranoside is a synthetic compound widely used in biochemical research. It is particularly useful for enzymatic analyses of beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. This compound is known for its high purity and stability, making it an ideal substrate for various assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein mono-beta-d-galactopyranoside is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of fluorescein with beta-d-galactopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is usually produced in solid form and stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Fluorescein mono-beta-d-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the beta-galactosidic bond, releasing fluorescein and galactose .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at an optimal pH of around 7.0. The reaction can be monitored using fluorometric or colorimetric methods to detect the release of fluorescein .

Major Products: The major products formed from the hydrolysis of this compound are fluorescein and galactose. Fluorescein is a highly fluorescent compound, making it easy to detect and quantify in various assays .

Comparison with Similar Compounds

Uniqueness: Fluorescein mono-beta-d-galactopyranoside is unique due to its high fluorescence intensity and stability, making it an ideal substrate for sensitive and accurate enzymatic assays. Its ability to produce a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .

Properties

IUPAC Name

3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYQLPZPLBOLF-GBLLEDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907340
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102286-67-9
Record name Fluorescein monogalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fluorescein mono-beta-d-galactopyranoside
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Fluorescein mono-beta-d-galactopyranoside
Reactant of Route 3
Fluorescein mono-beta-d-galactopyranoside
Reactant of Route 4
Fluorescein mono-beta-d-galactopyranoside
Reactant of Route 5
Fluorescein mono-beta-d-galactopyranoside
Reactant of Route 6
Fluorescein mono-beta-d-galactopyranoside
Customer
Q & A

Q1: How does Fluorescein mono-beta-d-galactopyranoside interact with β-galactosidase, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme β-galactosidase. [, , ] The enzyme cleaves the β-galactosidic bond in FMG, releasing fluorescein as one of the products. [, , ] This release of fluorescein leads to an increase in fluorescence, which can be readily detected and quantified using fluorescence-based techniques. [, , ] This property makes FMG a valuable tool for studying β-galactosidase activity and kinetics.

Q2: Can you describe an example of how this compound is used in research?

A2: One research application of FMG involves coupling microdialysis sampling with microchip-based capillary electrophoresis for real-time monitoring of enzymatic reactions. [] In this setup, FMG hydrolysis by β-galactosidase was monitored in a continuous flow system. [] The microdialysis probe allowed for continuous sampling of the reaction mixture, while the microchip-based capillary electrophoresis system enabled rapid separation and detection of FMG and its fluorescent product, fluorescein. [] This online monitoring approach provides valuable insights into reaction kinetics and enzyme activity.

Q3: What are the advantages of using microfluidic devices with this compound for enzyme assays?

A3: Microfluidic devices, such as the ones described in the studies, offer significant advantages for performing enzyme assays with FMG. [, ] Firstly, these devices operate with significantly smaller sample volumes (in the nanoliter range), minimizing reagent consumption. [, ] This miniaturization is particularly beneficial when working with precious samples or expensive reagents. Secondly, microfluidic platforms enable faster analysis times compared to traditional techniques. [] This rapid analysis capability is particularly valuable for kinetic studies and high-throughput screening applications.

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